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Compound of Interest |

Compound Name: Cyanidin-3-o-rhamnoside chloride
CAS No.: 38533-30-1
Cat. No.: B1146043
- 7

Executive Summary

Cyanidin-3-O-rhamnoside chloride (Cy-3-Rha) is a bioactive anthocyanin pigment found in
specific botanical sources such as Pistacia lentiscus, Ficus species, and Rubus species. As a
flavylium cation stabilized by a chloride counterion, it serves as a vital analytical standard for

pharmacokinetic studies and metabolic profiling.

This guide provides a definitive spectroscopic profile (NMR, MS) and a self-validating isolation
protocol. It addresses the common analytical challenge of distinguishing Cy-3-Rha ([M]+ m/z
433) from its isobaric analog, Pelargonidin-3-O-glucoside ([M]+ m/z 433), using tandem mass
spectrometry (MS/MS) and nuclear magnetic resonance (NMR) coupling constants.

Structural Identity & Physicochemical Properties[1]

[2]
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Property Data
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-
IUPAC Name [(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-

methyloxan-2-ylJoxychromenylium chloride

Common Name

Cyanidin-3-O-

-L-rhamnopyranoside chloride

(Salt);
Molecular Formula

(Cation)
Molecular Weight 468.84 g/mol (Salt); 433.11 g/mol (Cation)

N Soluble in MeOH, EtOH, Water (Acidified);

Solubility ] )

Unstable in neutral/alkaline pH
Appearance Dark red to purple crystalline powder

Mass Spectrometry (MS) Profiling

Objective: To validate molecular mass and confirm the specific loss of the rhamnosyl moiety,

distinguishing the compound from isobaric interferences.

Experimental Parameters (ESI-MS/MS)

« lonization Mode: Electrospray lonization (ESI), Positive Mode (+).

o Capillary Voltage: 3.5 kV.

o Cone Voltage: 30-50 V (Optimized for molecular ion stability).

e Collision Energy: 15-25 eV (For fragmentation).

Fragmentation Pathway Analysis

In positive ESI mode, the chloride counterion dissociates, yielding the flavylium cation

© 2026 BenchChem. All rights reserved.

2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Precursor lon:m/z 433

1]
e Primary Fragment (
):m/z 287.

o Mechanism: Heterolytic cleavage of the O-glycosidic bond releases the neutral rhamnose
moiety (146 Da).

o Diagnostic Value: The transition

confirms the aglycone is Cyanidin.

o Differentiation Note: The isobaric impurity Pelargonidin-3-O-glucoside also presents at m/z
433 but fragments to m/z 271 (Pelargonidin aglycone) via loss of glucose (162 Da).[1]

MS Data Summary

lon Type m/z (Experimental) Identity Interpretation

Intact Cyanidin-3-

433.1 Molecular Cation ) )
rhamnoside cation.
Cyanidin core (Loss of

287.0 Aglycone 146 Da rhamnosyl
unit).
Retro-Diels-Alder

] cleavage
RDA Fragment 137.0 A-Ring Fragment

characteristic of 5,7-

dihydroxy A-rings.

Fragmentation Logic Diagram (Graphviz)
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Click to download full resolution via product page

Caption: MS/MS fragmentation pathway distinguishing Cyanidin-3-O-rhamnoside from isobaric
interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the glycosidic linkage configuration (

'S

) and confirm the rhamnose moiety.

Sample Preparation

¢ Solvent: Methanol-
(CD
OD) with 5% TFA-
(Trifluoroacetic acid-d1).

+ Rationale: Acidification is mandatory to stabilize the flavylium cation form. In neutral CD

OD, the compound undergoes hemiketal formation, causing line broadening and peak
disappearance.
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H NMR Assignment (600 MHz, CD ODITFA)

The spectrum is characterized by the downfield aromatic protons of the cyanidin core and the
specific upfield doublet of the rhamnose methyl group.
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Positi Multiolicit Assighment
osition ultiplici
(ppm) plicity (Hz) Logic
Aglycone
(Cyanidin)
Most deshielded
H-4 8.85-8.95 s - _
proton; C-ring.
B-ring; ortho-
H-2' 8.05-8.15 d ~2.0 coupling to H-6'
is small.
B-ring; vicinal
H-6' 8.20 - 8.35 dd 8.5,20 i
coupling to H-5'".
B-ring; ortho-
H-5' 6.95-7.05 d 8.5 .
coupling to H-6'".
A-ring; meta-
H-8 6.85 - 6.90 d ~1.5 ]
coupling to H-6.
A-ring; meta-
H-6 6.65-6.70 d ~15 _
coupling to H-8.
Sugar
(Rhamnose)
Critical: Small
value confirms
) -L-configuration.
H-1" (Anomeric) 5.30-5.45 d ~1.5
(Note:
-Glc has
Hz).
H-2" 4.05-4.15 m -
H-6" (Methyl) 0.95-1.25 d 6.2 Diagnostic:
Methyl doublet
confirms
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rhamnose

(deoxyhexose).

C NMR Key Signals (150 MHz)

e Carbonyl (C-4): ~165-168 ppm (Affected by cation resonance).
e Anomeric Carbon (C-1"): ~102—-104 ppm.
e Rhamnose Methyl (C-6"): ~17-18 ppm (Distinctive high-field signal).

Isolation & Purification Protocol

Objective: To isolate high-purity (>95%) Cyanidin-3-O-rhamnoside chloride from plant
material (e.g., Rubus or Ficus leaves/fruits).

Workflow Methodology

o Extraction: Macerate lyophilized tissue in MeOH:H

O:HCI (80:19:1 v/v). The HCI ensures the anthocyanin remains in the stable red flavylium
form.

o Concentration: Rotary evaporate at <35°C to remove methanol. Do not evaporate to dryness
to avoid degradation; keep as an aqueous concentrate.

e Solid Phase Extraction (SPE):
o Load aqueous concentrate onto a C18 Sep-Pak or Amberlite XAD-7 column.
o Wash with acidified water (0.1% HCI) to remove sugars and polar non-phenolics.
o Elute anthocyanins with MeOH:HCI (99:1).
e Preparative HPLC:
o Column: C18 Semi-prep (e.g., 250 x 10 mm, 5

m).
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o Mobile Phase A: Water + 5% Formic Acid.
o Mobile Phase B: Acetonitrile.

o Gradient: 5% B to 20% B over 30 mins. Cy-3-Rha typically elutes after Cy-3-Glc due to the
lower polarity of the rhamnose moiety.

o Final Salt Exchange: To ensure the chloride form (rather than formate/trifluoroacetate),
dissolve the purified fraction in 0.1 M HCI and re-lyophilize.

Process Flow Diagram (Graphviz)

SPE Purification Prep-HPLC
(C18/XAD-7) Gradient Elution
Remove Sugars

Salt Exchange
(0.1M HCl)

Click to download full resolution via product page

Caption: Step-by-step isolation protocol ensuring stability and counterion specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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